2-(benzylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
2-(Benzylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a structurally complex acetamide derivative featuring three distinct substituents:
- Benzylthio group: A sulfur-containing benzyl moiety, which may enhance lipophilicity and influence binding interactions.
- 2-(Thiophen-2-yl)ethyl group: A thiophene-derived substituent, a common pharmacophore in bioactive molecules.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2/c22-20(16-24-15-17-5-2-1-3-6-17)21(18-9-12-23-13-10-18)11-8-19-7-4-14-25-19/h1-7,14,18H,8-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQXLGNISQCWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with sodium thiolate to form benzylthioether.
Introduction of the Tetrahydropyran Ring: The benzylthioether can be reacted with tetrahydropyran-4-ylamine under suitable conditions to introduce the tetrahydropyran ring.
Acetamide Formation: The final step involves the reaction of the intermediate with 2-(thiophen-2-yl)ethylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of sulfur.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzyl sulfoxide or benzyl sulfone.
Scientific Research Applications
2-(benzylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
A. Benzylthio-Containing Acetamides Compounds with benzylthio groups, such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h), exhibit high synthetic yields (88%) and moderate melting points (133–135°C) . In contrast, the target compound’s benzylthio group is directly attached to the acetamide backbone rather than a thiadiazole ring, which may alter steric and electronic properties.
B. Tetrahydro-2H-pyran-4-yl Derivatives
C. Thiophene-Containing Acetamides
- N-(4-Bromophenyl)-2-(2-thienyl)acetamide () demonstrates antimycobacterial activity, highlighting the pharmacological relevance of thiophene moieties. However, the target compound’s thiophen-2-yl ethyl group introduces conformational flexibility, which may modulate receptor binding compared to direct thiophenyl attachment .
- N-(3-Acetyl-2-thienyl)-2-bromoacetamide () incorporates an acetylated thiophene, emphasizing the role of electron-withdrawing groups in stabilizing intermediates for further functionalization .
Pharmacological and Functional Insights
- Antimicrobial Potential: Thiophene-containing acetamides (e.g., ) show promise against mycobacteria, suggesting the target compound’s thiophen-2-yl group could confer similar activity .
- Ligand Properties : Acetamides with thiazole or pyrimidine substituents () exhibit coordination abilities, implying the target’s benzylthio and pyran groups might enhance metal-binding capacity .
- Metabolic Stability : The pyran-4-yl group may improve metabolic stability compared to sulfanyl or acetylated derivatives (), though this requires experimental validation .
Biological Activity
The compound 2-(benzylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide (CAS Number: 1448065-46-0) is a member of the acetamide family, characterized by its unique chemical structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.
- Molecular Formula :
- Molecular Weight : 331.4 g/mol
- Structure : The compound features a benzylthio group, a tetrahydro-2H-pyran moiety, and a thiophen-2-yl ethyl substituent.
Antioxidant Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antioxidant properties. For instance, research indicates that derivatives containing thiophene structures show comparable antioxidant potency to ascorbic acid, suggesting their potential in treating oxidative stress-related diseases .
Table 1: Antioxidant Potency Comparisons
Anti-inflammatory Properties
The biological activity of thiophene derivatives has also been linked to anti-inflammatory effects. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, tetrahydrobenzo[b]thiophene derivatives have shown significant anti-inflammatory properties in vitro .
Antimicrobial Activity
The antimicrobial potential of this compound is noteworthy, particularly against various fungal strains. Research has shown that related compounds exhibit broad-spectrum antifungal activity with minimum inhibitory concentration (MIC) values ranging from against Candida albicans and other pathogens .
Table 2: Antimicrobial Activity
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| A30 | Candida albicans | 0.03 | |
| A31 | Cryptococcus neoformans | 0.25 | |
| A33 | Aspergillus fumigatus | 0.5 |
The mechanisms by which This compound exerts its biological effects are believed to involve interaction with various molecular targets:
- Antioxidant Mechanism : The compound may scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.
- Anti-inflammatory Mechanism : It may modulate the expression of inflammatory mediators through inhibition of NF-kB signaling pathways.
- Antimicrobial Mechanism : The compound could disrupt fungal cell wall synthesis or interfere with metabolic pathways critical for microbial survival.
Case Studies
A recent study evaluated the efficacy of a series of thiophene derivatives against oxidative stress in human cell lines. The results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels compared to untreated controls, supporting their potential therapeutic use in conditions characterized by oxidative stress .
Another investigation focused on the anti-inflammatory effects of related compounds in animal models of arthritis. The findings revealed a marked decrease in joint swelling and inflammatory markers in treated groups compared to controls, suggesting substantial therapeutic potential for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
